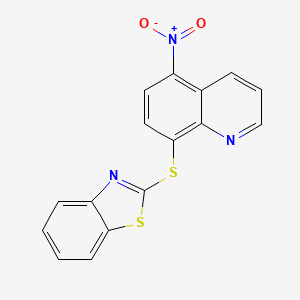
8-Benzothiazol-2-ylthio-5-nitroquinoline
Descripción general
Descripción
8-Benzothiazol-2-ylthio-5-nitroquinoline is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a benzothiazole moiety at the 8th position and a nitro group at the 5th position.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the DprE1 enzyme , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives generally interact with their targets by inhibiting their function . In the case of DprE1, the inhibition of this enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the production of arabinogalactan, a crucial component of the cell wall . This disruption can lead to downstream effects such as the weakening of the cell wall and the eventual death of the bacterium .
Pharmacokinetics
Some benzothiazole derivatives have been found to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of arabinogalactan synthesis . This disruption weakens the mycobacterial cell wall, which can lead to the death of the bacterium . This makes the compound potentially useful in the treatment of tuberculosis.
Action Environment
The action of 8-Benzothiazol-2-ylthio-5-nitroquinoline, like other benzothiazole derivatives, can be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, and the temperature
These compounds have shown promise in the treatment of tuberculosis due to their ability to inhibit the DprE1 enzyme and disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzothiazol-2-ylthio-5-nitroquinoline typically involves the condensation of 2-aminobenzenethiol with 5-nitroquinoline-8-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and ethanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzothiazol-2-ylthio-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparación Con Compuestos Similares
Benzothiazole: A simpler structure lacking the quinoline ring.
5-Nitroquinoline: Lacks the benzothiazole moiety.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness: 8-Benzothiazol-2-ylthio-5-nitroquinoline is unique due to the combination of the benzothiazole and quinoline ring systems, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-(5-nitroquinolin-8-yl)sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-19(21)12-7-8-14(15-10(12)4-3-9-17-15)23-16-18-11-5-1-2-6-13(11)22-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIBLMSVYCAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


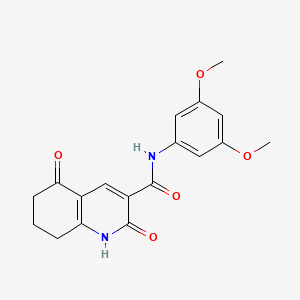
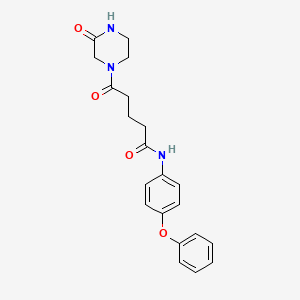
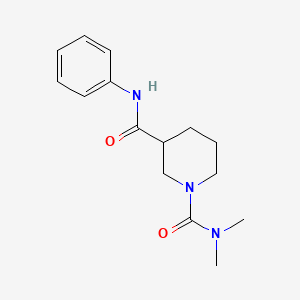
methanone](/img/structure/B4526745.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4526754.png)
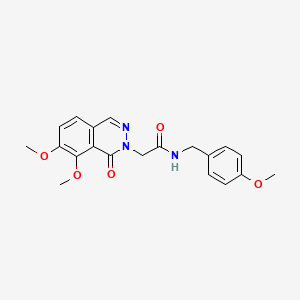
![5-(4-chlorophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4526775.png)
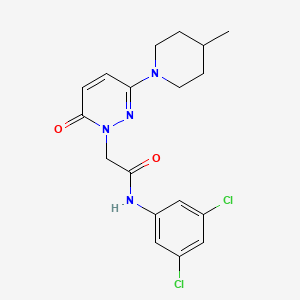

![2-PHENYL-6-(PYRIDIN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE](/img/structure/B4526802.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B4526816.png)
![4-(3-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}butyl)-2-methoxyphenol](/img/structure/B4526823.png)
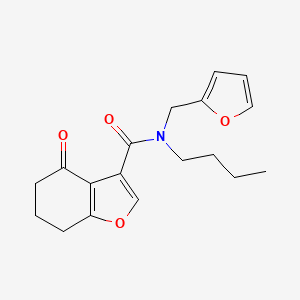
![3-methyl-2-{5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4526842.png)
